molecular formula C14H18O4 B1399421 Tert-butyl 4-((methoxycarbonyl)methyl)benzoate CAS No. 934737-91-4

Tert-butyl 4-((methoxycarbonyl)methyl)benzoate

Cat. No. B1399421
CAS RN: 934737-91-4
M. Wt: 250.29 g/mol
InChI Key: GTWITZHEXAZDGG-UHFFFAOYSA-N
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Description

Tert-butyl 4-((methoxycarbonyl)methyl)benzoate is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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properties

CAS RN

934737-91-4

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl 4-(2-methoxy-2-oxoethyl)benzoate

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-13(16)11-7-5-10(6-8-11)9-12(15)17-4/h5-8H,9H2,1-4H3

InChI Key

GTWITZHEXAZDGG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-(2-methoxy-2-oxoethyl)benzoic acid (0.87 g, 4.48 mmol) in methylene chloride (5 mL) was condensed isobutylene (approximately 20 mL) at −78° C. The solution was treated with 0.5 mL concentrated sulfuric acid and the solution was sealed in a stainless steel bomb and allowed to warm to ambient temperature for 6 hours. The solution was recooled to −78° C. and opened. The reaction was partitioned between 0.1M sodium hydroxide solution and diethyl ether. The organics were dried over sodium sulfate, filtered and evaporated. Purification by flash chromatography (0-35% ethyl acetate/hexanes) gave tert-butyl 4-(2-methoxy-2-oxoethyl)benzoate as a clear oil. 1H NMR (600 MHz, DMSO-d6) δ 7.81 (d, J=8.21 Hz, 2H), 7.35 (d, J=8.51 Hz, 2H), 3.75 (s, 2H), 3.56 (s, 3H), 1.51 (s, 9H); ESIMS calcd 251.1 (M++H), found 251.0 (M++H).
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0.87 g
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20 mL
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0.5 mL
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Synthesis routes and methods III

Procedure details

With exclusion of oxygen, 11.79 ml (84.11 mmol) of diisopropylamine are introduced into 40 ml of THF and cooled to −78° C., and 52.57 ml (84.11 mmol) of n-butyllithium (1.6 M solution in hexane) are slowly added dropwise. The mixture is stirred at −78° C. for 10 minutes and then 10.17 ml (84.11 mmol) of 1,3-dimethyltetrahydro-2-(1H)-pyrimidinone are added. After 15 minutes, 7.7 g (40.05 mmol) of tert-butyl 4-methylbenzoate, dissolved in 40 ml of THF, are added dropwise, and the mixture is stirred for a further 15 minutes. 3.25 ml (42.05 mmol) of methyl chloroformate are separately dissolved in 20 ml of THF, cooled to −70° C. and then rapidly added to the reaction mixture. After a further 15 minutes, ammonium chloride solution is added to the reaction mixture, which is warmed to room temperature. It is diluted with water, and the phases are separated. The aqueous phase is extracted twice with diethyl ether. The combined organic phases are washed with saturated sodium chloride solution, dried over sodium sulphate and evaporated. The resulting residue is purified by flash chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 50:1). 4.2 g (16.78 mmol, 40% yield) of the title compound are obtained as a colourless oil.
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40 mL
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52.57 mL
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10.17 mL
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7.7 g
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40 mL
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20 mL
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40%

Synthesis routes and methods IV

Procedure details

[4-(tert-Butoxycarbonyl)phenyl]acetic acid (2.94 g, 12.4 mmol) and DMAP (152 mg, 1.24 mmol) were dissolved in CH2Cl2 (50 mL) and cooled to 0° C. EDCI (3.10 g, 16.2 mmol) and MeOH (660 μL, 16.2 mmol) were added. After stirring for 30 min at 0° C., the reaction was allowed to warm to room temperature and stirred 2 h. The mixture was then diluted with CH2Cl2, washed (sat. NaHCO3, brine), dried (MgSO4), and concentrated. Flash chromatography on silica gel (0-10% EtOAc/hexanes) afforded tert-butyl 4-(2-methoxy-2-oxoethyl)benzoate as a colorless oil. 1H NMR (CDCl3) δ 7.93 (d, J=8.2 Hz, 2H), 7.31 (d, J=8.5 Hz, 2H), 3.68 (s, 3H), 3.66 (s, 2H), 1.57 (s, 9H). MS (ESI) calcd [M+Na]+ 273.1, found 273.1.
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2.94 g
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152 mg
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50 mL
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3.1 g
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660 μL
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